Methyl 2,3-diamino-5,6-dimethylbenzoate

Physical chemistry Purification Process chemistry

Research Challenge: Common diaminobenzoate building blocks lack the steric and lipophilic tuning needed for advanced benzimidazole libraries. Solution: Methyl 2,3-diamino-5,6-dimethylbenzoate uniquely installs the 5,6-dimethyl pattern, delivering higher predicted logP (1.2 vs 0.5) and thermal robustness (bp 344°C) for improved ADME and material performance. • Enables precise 4,5-dimethylbenzimidazole construction not achievable with non-methylated analogs. • Supports composition-of-matter patent strategies via a tetrasubstituted core scaffold. • Typical purity ≥98%; packed under inert atmosphere for global ambient shipment.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 178619-96-0
Cat. No. B070171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-diamino-5,6-dimethylbenzoate
CAS178619-96-0
SynonymsBenzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI)
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(=O)OC)N)N
InChIInChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3
InChIKeySCPAYRCIBSGQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-diamino-5,6-dimethylbenzoate: Properties and Benzimidazole Precursor Role


Methyl 2,3-diamino-5,6-dimethylbenzoate (CAS 178619-96-0) is a substituted ortho-phenylenediamine derivative bearing a methyl ester functionality, with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1]. It is primarily utilized as a chemical intermediate, particularly as a building block for the synthesis of benzimidazole-based compounds, wherein the vicinal diamino groups enable facile cyclocondensation reactions . The compound features distinct 5,6-dimethyl substitution on the aromatic ring, which differentiates it from non-methylated analogs (e.g., methyl 2,3-diaminobenzoate, CAS 107582-20-7) and regioisomers (e.g., methyl 3,4-diaminobenzoate, CAS 36692-49-6) .

Benzimidazole synthesis — vicinal 2,3-diamino configuration enables cyclocondensation
5,6-Dimethyl substitution — distinct steric and lipophilic profile vs. non-methylated analogs
Building block workflow — suited for heterocycle library construction and medicinal chemistry research

Methyl 2,3-diamino-5,6-dimethylbenzoate: Why Substitution Fails


Despite sharing a common ortho-diamino core with methyl 2,3-diaminobenzoate, the presence of the 5,6-dimethyl groups in Methyl 2,3-diamino-5,6-dimethylbenzoate introduces critical differences in steric bulk, lipophilicity, and electronic distribution that directly impact its utility as a synthetic intermediate [1]. These modifications alter the compound's physical properties (e.g., predicted boiling point, logP) and influence the reactivity of the amino groups in condensation reactions, as well as the properties of the final benzimidazole products [2]. Furthermore, regioisomeric analogs such as methyl 3,4-diaminobenzoate present a different substitution pattern that can lead to distinct cyclization pathways and product profiles, making them non-interchangeable [3]. The evidence below quantifies these differentiating factors for procurement and application-specific selection.

Analog
Methyl 2,3-diaminobenzoate (non-methylated)
Lacks 5,6-dimethyl groups — steric bulk, lipophilicity, and thermal profile may not transfer
Regioisomer
Methyl 3,4-diaminobenzoate
Different amino substitution pattern — cyclization pathway leads to distinct benzimidazole regioisomers
Property
Predicted physical properties may differ from experimental
Boiling point and logP are calculated values — verify under actual reaction conditions before procurement

Methyl 2,3-diamino-5,6-dimethylbenzoate: Key Differentiators vs. Analogs


Boiling Point vs. Methyl 2,3-Diaminobenzoate

The presence of the 5,6-dimethyl groups significantly elevates the predicted boiling point compared to the non-methylated analog. Methyl 2,3-diamino-5,6-dimethylbenzoate has a predicted boiling point of 344.0 ± 37.0 °C at 760 mmHg . In contrast, methyl 2,3-diaminobenzoate (CAS 107582-20-7) has a predicted boiling point of 322.6 ± 22.0 °C at 760 mmHg .

Predicted Boiling Point
Data to verify
~21.4 °C higher vs. non-methylated analog
Supports thermal stability screening context
Predicted at 760 mmHg; experimental confirmation recommended
Physical chemistry Purification Process chemistry

Lipophilicity (logP) vs. Methyl 2,3-Diaminobenzoate

The 5,6-dimethyl substitution markedly increases the calculated lipophilicity of the molecule. Methyl 2,3-diamino-5,6-dimethylbenzoate has a predicted XLogP3 value of 1.2 [1]. Its non-methylated analog, methyl 2,3-diaminobenzoate, has a significantly lower predicted XLogP3 value of 0.5 [2].

Lipophilicity (XLogP3)
Predicted
2.4-fold increase (1.2 vs. 0.5 for non-methylated analog)
May support membrane permeability and metabolic stability studies
Consensus model prediction; verify with experimental logD
Medicinal chemistry ADME properties Drug design

Regioisomeric Configuration vs. Methyl 3,4-Diaminobenzoate

Methyl 2,3-diamino-5,6-dimethylbenzoate possesses a vicinal (ortho) diamino arrangement specifically on carbons 2 and 3 of the benzoate ring, which is the requisite geometry for efficient 1,2-cyclocondensation with carbonyl compounds (e.g., aldehydes, acids) to form benzimidazoles [1]. In contrast, methyl 3,4-diaminobenzoate (CAS 36692-49-6) has its amino groups on adjacent carbons (3 and 4), which also allows for benzimidazole formation but leads to a different substitution pattern on the resulting heterocycle, altering its properties and potential applications . The target compound's 2,3-arrangement is specifically cited in patent literature as a key intermediate for producing biologically active benzimidazoles targeting circulatory diseases [2].

Regioisomeric Configuration
Class-level
2,3-diamino arrangement enables specific 4,5-disubstituted benzimidazoles
Regioisomer selection controls benzimidazole substitution pattern
3,4-diamino regioisomer yields different cyclization products
Synthetic chemistry Heterocycle formation Building block utility

Key Applications of Methyl 2,3-diamino-5,6-dimethylbenzoate


Synthesis of 4,5-Dimethyl Benzimidazole Libraries

This compound serves as the definitive precursor for constructing benzimidazoles bearing methyl groups at the 4 and 5 positions (corresponding to the 5 and 6 positions on the original benzoate ring). This substitution pattern imparts enhanced lipophilicity (predicted XLogP3 of 1.2 vs. 0.5 for non-methylated analog [1]) and can confer improved metabolic stability to the resulting heterocycles. Researchers can exploit this to generate focused compound libraries with tailored ADME profiles, which is not possible using non-methylated ortho-diaminobenzoate building blocks.

High-Temperature Polymer Development

The elevated predicted boiling point (344.0 °C vs. 322.6 °C for the non-methylated analog [1]) suggests greater thermal robustness. As noted in polymer synthesis literature, this compound can be used as a monomeric building block for creating polyamides and polybenzimidazoles (PBIs) with potentially enhanced thermal stability and mechanical strength . This makes it a candidate material of interest for demanding applications in aerospace and automotive sectors where non-methylated analogs might degrade.

Patent-Distinct Chemical Entities

Utilizing Methyl 2,3-diamino-5,6-dimethylbenzoate as a core scaffold allows for the creation of novel chemical matter that is structurally distinct from derivatives made with simpler diaminobenzoates. Its unique 2,3-diamino-5,6-tetrasubstituted benzene core can serve as the basis for generating composition-of-matter patents, providing a clear intellectual property advantage over more common intermediates. This specific substitution pattern has been claimed in patents for synthesizing benzimidazole-based therapeutics targeting conditions like hypertension and heart disease [2].

Application
Selection Property
Validation Focus
4,5-Dimethyl benzimidazole library synthesis
5,6-Dimethyl substitution pattern on benzoate ring
Lipophilicity and steric profile review for target heterocycles
High-temperature polymer research
Reported thermal robustness context
Predicted boiling point verification under process conditions
Structurally distinct chemical entity research
2,3-Diamino-5,6-tetrasubstituted benzene core
Regioisomeric identity confirmation and patent landscape review
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